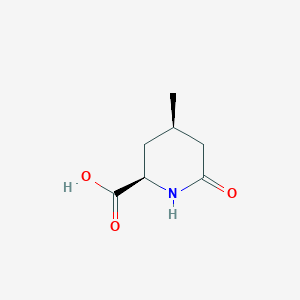

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The papers provided detail the synthesis of complex organic molecules that share some structural features with Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid. For example, the synthesis of rac- and ent-rhopaloic acid A involves homologation and cyclization steps that could be analogous to those needed for the target compound . Similarly, the synthesis of rac-hippospongic acid A and its structural revision also involves homologation and cyclization, indicating a potential pathway for synthesizing piperidine derivatives . The stereodivergent synthesis of rac cis- and trans-4-hydroxyphosphopipecolic acids demonstrates the control of stereochemistry, which is crucial for the synthesis of the desired 2R,4R stereoisomers .

Molecular Structure Analysis

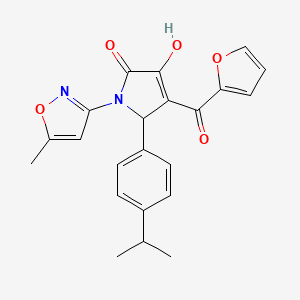

The molecular structure of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid would consist of a six-membered piperidine ring with a ketone functionality at the 6-position and a carboxylic acid moiety at the 2-position. The 4-methyl group and the stereochemistry at the 2nd and 4th positions are key features that define the compound's three-dimensional structure. While the papers do not directly analyze this molecule, the organometallic compounds synthesized in paper involve complex stereochemistry and could provide a basis for understanding the steric and electronic influences in similar cyclic structures.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide a foundation for understanding how Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid might react. For instance, the use of Evans' asymmetric alkylation in paper and the controlled reduction of carbonyl groups in paper are reactions that could be relevant to modifying the functional groups on the piperidine ring of the target compound. Additionally, the organometallic reactions described in paper could offer insights into the reactivity of the carboxylic acid moiety in the presence of transition metals.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid are not directly reported in the papers, the properties of similar compounds can be inferred. For example, the solubility, melting point, and specific rotation of synthetic rhopaloic acid A are discussed in paper , which could be comparable to the racemic mixture . The spectral data provided for hippospongic acid A in paper could also be relevant for deducing the spectroscopic properties of the target compound. The reactivity of the phosphopipecolic acids synthesized in paper might suggest similar reactivity patterns for the ketone and carboxylic acid functionalities in Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid.

Applications De Recherche Scientifique

Structural Analysis and Synthesis

Halogenated carboxylic acids, including structurally related compounds, play a critical role in chemical synthesis and serve as indispensable tools in biochemical studies. The structural elucidation of enantiopure and racemic forms of related halogenated carboxylic acids has shed light on intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state, indicating the potential of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in facilitating the understanding of molecular structure and function (Seidel et al., 2020).

Biological and Pharmacological Activities

Rosmarinic acid, a structurally similar compound to Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid, has been extensively studied for its biological and pharmacological activities. It exhibits a wide range of properties, including antioxidative and anti-inflammatory activities, suggesting potential research applications of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in exploring new therapeutic agents (Al-Dhabi et al., 2014).

Biotechnological Production and Functional Genomics

The biotechnological production and functional genomics of compounds like rosmarinic acid highlight the potential for Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in the development of biotechnological methods for producing natural phenolic compounds. This approach offers a sustainable and efficient method for obtaining valuable compounds for various applications, including pharmaceuticals and food additives (Swamy et al., 2018).

Polymer Science

In polymer science, the organocatalyzed ring-opening polymerization (ROP) of rac-lactide and its enantioselective properties, demonstrated by related compounds, provide insights into the synthesis of isotactic polylactide. This highlights the potential application of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in the development of new materials with specific stereochemical configurations, offering applications in biodegradable plastics and biomedical devices (Sanchez-Sanchez et al., 2017).

Anticancer Research

The research on compounds like rosmarinic acid, exhibiting anticancer potential, opens avenues for studying Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in anticancer research. Its structural similarities with bioactive compounds suggest its potential in exploring new anticancer agents and understanding their mechanisms of action (Swamy et al., 2018).

Mécanisme D'action

Target of Action

The primary target of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid is the C-C chemokine receptor type 2 (CCR2). This receptor plays a crucial role in mediating chemotaxis and migration induction in monocytes and macrophages .

Mode of Action

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid interacts with its target, CCR2, by binding with CCL2 on monocytes and macrophages. This interaction induces chemotaxis and migration through the activation of the PI3K cascade, the small G protein Rac, and lamellipodium protrusion .

Biochemical Pathways

The compound affects the PI3K signaling pathway, leading to the activation of the small G protein Rac. This activation results in lamellipodium protrusion, which is crucial for cell migration .

Result of Action

The result of the action of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid is the induction of chemotaxis and migration in monocytes and macrophages. This leads to an increased immune response .

Propriétés

IUPAC Name |

(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)8-6(9)3-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUPGBEUVJVEN-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](NC(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

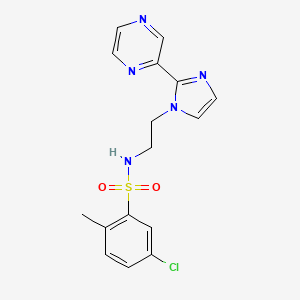

![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)

![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

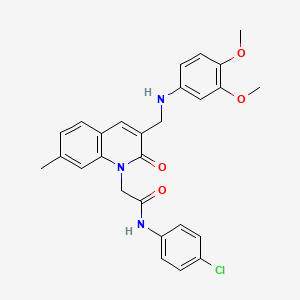

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

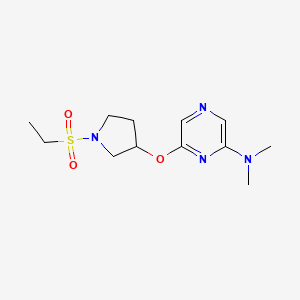

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)